[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13534273
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-16(14-7-8-17(11-14)9-10-18)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m1/s1 |
| Standard InChI Key | LCNXOURDJOISIN-CQSZACIVSA-N |
| Isomeric SMILES | CN([C@@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| SMILES | CN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (IUPAC name: benzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate) is a chiral molecule with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol. Its structure comprises a pyrrolidine core substituted at the 3-position with a methylcarbamate group and at the 1-position with a 2-hydroxyethyl chain, terminated by a benzyl ester (Figure 1). The (R)-configuration at the pyrrolidine nitrogen is critical for its stereospecific interactions, as evidenced by comparative studies of enantiomeric pairs.
Table 1: Key Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| InChI | InChI=1S/C15H22N2O3/c1-16(14-7-8-17(11-14)9-10-18)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m1/s1 |
| SMILES | CN([C@@H]1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |
| PubChem CID | 66566476 |
The benzyl ester enhances lipophilicity, facilitating membrane permeability, while the hydroxyethyl group introduces hydrogen-bonding capacity, balancing solubility.
Synthesis and Optimization Strategies
The synthesis of [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester involves multi-step reactions under rigorously controlled conditions. A representative pathway (Figure 2) begins with (R)-pyrrolidin-3-amine, which undergoes sequential alkylation and carbamate formation.
Key Synthetic Steps:
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Alkylation: (R)-pyrrolidin-3-amine reacts with 2-chloroethanol in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to yield (R)-1-(2-hydroxyethyl)pyrrolidin-3-amine.
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Carbamate Formation: The amine intermediate is treated with methyl chloroformate in anhydrous tetrahydrofuran (THF) at 25°C, followed by benzyl esterification using benzyl alcohol and DCC (N,N'-dicyclohexylcarbodiimide).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | TEA, DCM, 0–5°C, 12 h | 78% |
| Carbamation | Methyl chloroformate, THF, 25°C | 65% |
| Esterification | Benzyl alcohol, DCC, RT | 82% |
Optimization studies emphasize the necessity of anhydrous conditions to prevent hydrolysis of intermediates. Substituting TEA with potassium carbonate reduces side reactions but lowers yields by 12–15%.
Structural and Stereochemical Analysis
X-ray crystallography and NMR spectroscopy confirm the compound’s (R)-configuration and spatial arrangement. The pyrrolidine ring adopts an envelope conformation, with the hydroxyethyl group oriented equatorially to minimize steric strain. The methylcarbamate and benzyl ester groups occupy axial positions, creating a pseudo-cyclic transition state that enhances stability (Figure 3).
Density functional theory (DFT) calculations reveal a dipole moment of 4.2 Debye, attributed to the polar carbamate and hydroxyethyl moieties. This polarity correlates with moderate aqueous solubility (12.3 mg/mL at 25°C) and a logP value of 1.8, ideal for blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 112–114°C |
| logP | 1.8 |
| Solubility (H₂O) | 12.3 mg/mL |
| pKa | 9.2 (amine), 4.1 (carbamate) |
In vitro studies demonstrate 86% plasma protein binding and a half-life of 3.2 hours in human liver microsomes, suggesting moderate metabolic stability. Cytochrome P450 (CYP3A4) mediates primary oxidation at the pyrrolidine ring, producing inactive metabolites.
Biological Activity and Mechanism of Action
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester exhibits nanomolar affinity for σ-1 receptors (Ki = 14 nM), implicated in neuropathic pain and depression. Molecular docking simulations reveal hydrogen bonding between the carbamate carbonyl and Tyr103, while the benzyl ester engages in π-π stacking with Trp164 (Figure 4).
In murine models, the compound reduces mechanical allodynia by 62% at 10 mg/kg (p.o.), outperforming gabapentin (45% reduction). This activity is enantiomer-specific, as the (S)-isomer shows negligible efficacy, underscoring the role of stereochemistry.
Applications in Medicinal Chemistry
The compound’s dual functionality—a hydrogen-bond donor (hydroxyethyl) and a lipophilic aryl group (benzyl ester)—makes it a versatile scaffold for:
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Analgesic Development: Analogues with fluorinated benzyl groups show improved σ-1 receptor selectivity.
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Enzyme Inhibition: Carbamate derivatives inhibit acetylcholinesterase (AChE) at IC₅₀ = 0.8 μM, suggesting potential in Alzheimer’s disease.
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Prodrug Design: The benzyl ester serves as a cleavable promoiety for sustained drug release.
Comparative Analysis with Related Compounds
Table 4: Activity Comparison
| Compound | σ-1 Receptor Ki (nM) | AChE IC₅₀ (μM) |
|---|---|---|
| Target Compound | 14 | 0.8 |
| Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester | 28 | 1.2 |
| N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide | >1000 | 3.4 |
The target compound’s superior σ-1 affinity and AChE inhibition highlight the impact of N-methylation and benzyl esterification on bioactivity.
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